molecular formula C13H16BrNO2 B1464133 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1458491-13-8

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1464133
CAS RN: 1458491-13-8
M. Wt: 298.18 g/mol
InChI Key: GBKVOGBVXQGVPD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, or 4-bromo-3-hydroxypiperidine (4-BHP) is an organic compound that has been extensively studied for its potential medical and scientific applications. 4-BHP is a cyclic amine derivative of piperidine, a heterocyclic organic compound found in many plants and animals. It has a wide range of uses in the pharmaceutical, chemical, and agricultural industries.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related bromophenyl compounds has been explored for their potential applications in various fields, including antimicrobial studies. For example, Sherekar et al. (2021) demonstrated the synthesis and characterization of a series of compounds prepared by refluxing bromonaphthalen-ol with acetic acid, which were further processed to synthesize compounds with excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021). Similarly, the synthesis and structural elucidation of bromophenyl derivatives have been detailed, highlighting their significance in the development of new materials with potential biomedical applications (Patil, Pathan, & Zangade, 2021).

Biological Evaluation and Antimicrobial Studies

The antimicrobial properties of bromophenyl compounds have been a focal point of research, providing insights into their potential as antimicrobial agents. The study by Sherekar et al. mentioned above is a prime example, where synthesized compounds showed promising antimicrobial activity, suggesting their application in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Chemical Reactions and Mechanistic Studies

Research has also delved into the chemical reactions involving bromophenyl compounds, studying their interactions and mechanistic pathways. Artamkina et al. (2008) investigated the palladium-catalyzed amination of meso-bromophenyl(polyalkyl)porphyrins with cyclic secondary amines, including hydroxypiperidines, revealing the complex chemical behavior and potential applications of these compounds in synthesizing porphyrin-based materials (Artamkina et al., 2008).

Material Science and Polymer Chemistry

The relevance of bromophenyl derivatives extends to material science and polymer chemistry, where their incorporation into polymers and other materials can lead to new functionalities. For instance, the synthesis and application of functional alkoxyamines based on bromophenyl compounds for the preparation of well-defined star polymers have been reported, showcasing their utility in creating advanced polymer architectures (Miura & Yoshida, 2002).

properties

IUPAC Name

1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVOGBVXQGVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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